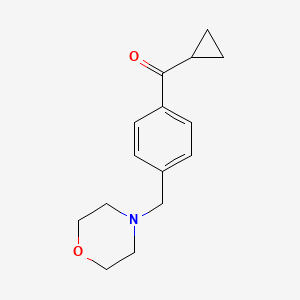
2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone, commonly known as CFTMP, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific research fields. CFTMP is a derivative of propiophenone, a type of aromatic ketone, and is composed of a chlorine atom, a fluorine atom, and a thiomethylphenyl group. This compound has been studied for its ability to act as a reagent in organic synthesis and as a precursor in the production of pharmaceuticals and other compounds. Additionally, CFTMP has been observed to exhibit a variety of biochemical and physiological effects and has been used in laboratory experiments to study the effects of various substances on the body. Additionally, it will discuss potential future directions for the use of CFTMP in scientific research.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Interactions
Research on derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, focuses on their crystal structures and intermolecular interactions. These studies involve characterizing different types of interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial in understanding the molecular assembly and potential applications in material science (Shukla et al., 2014).
Polymer Chemistry
Significant research has been conducted in the field of polymer chemistry, where halogen ring-disubstituted propenoates, including chloro and fluoro derivatives, are synthesized and copolymerized with styrene. These studies are essential for understanding the composition, structure, and thermal properties of novel copolymers, which have applications in materials science and engineering (Savittieri et al., 2022; Hussain et al., 2019).
Liquid Crystal Technology
In the context of liquid crystal technology, fluoro-substituted phenols have been used to promote photoalignment of liquid crystals. This is particularly relevant for the development of liquid crystal displays (LCDs), where the alignment material's molecular structure significantly impacts the performance and quality of the display (Hegde et al., 2013).
Quantum Chemical Studies
Quantum chemical studies have been conducted on chloro and fluoro derivatives to understand their molecular geometry and chemical reactivity. These studies are pivotal in identifying chemically active sites in compounds, which can have implications in various fields like drug design and materials engineering (Satheeshkumar et al., 2017).
Organic Electronics and Optoelectronics
Research on fluorinated thiophene derivatives focuses on their application in organic electronics and optoelectronics, such as thin-film transistors and solar cells. Understanding the electronic properties and potential for electropolymerization of these compounds is critical for advancing technology in this field (Gohier et al., 2013).
High-Performance Polymer Synthesis
In the synthesis of high-performance polymers, studies focus on the creation of novel polymers with exceptional thermal properties and solubility. This research has applications in engineering plastics and membrane materials, potentially contributing to advancements in material science (Xiao et al., 2003).
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBCVYFFOCUDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644393 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-61-8 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)